![molecular formula C10H15N3O2S B561962 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine CAS No. 887352-57-0](/img/structure/B561962.png)

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

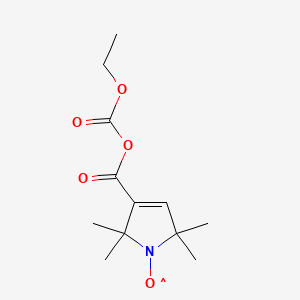

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine is a heterocyclic organic compound . It has a molecular weight of 241.31 and a molecular formula of C10H15N3O2S . This compound is a specialty product for proteomics research .

Molecular Structure Analysis

The molecular structure of 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine consists of a thiazolo[5,4-d]azepine ring system with an amino group at the 2-position and a carbethoxy group at the 6-position .Physical And Chemical Properties Analysis

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine is a solid compound that is soluble in chloroform and DMSO . It has a melting point of 141-143°C .Scientific Research Applications

Synthesis of Apoptosis-Inducing Agents

This compound has been utilized in the synthesis of new agents that induce apoptosis, particularly in the context of breast cancer research . The ability to induce programmed cell death in cancer cells is a valuable property in the development of anticancer therapeutics. The compound’s role in multicomponent synthesis reactions has led to the creation of structures that show significant antiproliferative potential against cancer cell lines.

Development of Estrogen Receptor Ligands

Thiazole analogs, which include the structure of this compound, have been identified as potential ligands for estrogen receptors . This application is crucial in the development of treatments for conditions that are influenced by estrogen, such as certain types of breast cancer.

Neuropeptide Activity Modulation

The compound’s framework is also relevant in the modulation of neuropeptide activity . Neuropeptides play a role in transmitting signals in the brain and are involved in a variety of physiological processes, including pain perception, reward, food intake, metabolism, and reproduction.

Y5 Adenosine Receptor Interaction

Research has suggested that thiazole derivatives can interact with Y5 adenosine receptors . These receptors are implicated in the regulation of food intake and are a potential target for the treatment of obesity.

Inhibition of Human Platelet Aggregation

The compound’s analogs have shown potential in inhibiting the aggregation factor of human platelets . This application is significant in the prevention of thrombosis, which can lead to cardiovascular events such as heart attacks and strokes.

Urokinase Inhibition

Urokinase is an enzyme involved in the degradation of the extracellular matrix and is important in cell migration and tissue remodeling. Thiazole derivatives, including this compound, may serve as urokinase inhibitors , which could be beneficial in controlling invasive tumor growth and metastasis.

Poly (ADP-Ribose) Polymerase-1 Inhibition

The compound has been linked to the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is involved in DNA repair and cell death, and inhibitors of this enzyme are used in cancer therapy, particularly for treating BRCA-mutated cancers.

Synthesis of Structurally Diverse Triazolopyrimidines

Lastly, the compound has been used in the Dimroth rearrangement process, which is advantageous for synthesizing structurally diverse triazolopyrimidines . These compounds have various pharmacological activities and are of interest in medicinal chemistry.

Future Directions

Given the lack of available information on 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential applications. Its role in proteomics research suggests it may have interesting biological properties worth exploring .

Mechanism of Action

Mode of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound and their downstream effects need further investigation .

Result of Action

As a thiazole derivative, it may share some of the biological activities associated with this class of compounds, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

properties

IUPAC Name |

ethyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-7-8(4-6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEWMTQRCZUXNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(CC1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652439 |

Source

|

| Record name | Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine | |

CAS RN |

887352-57-0 |

Source

|

| Record name | Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B561882.png)

![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)